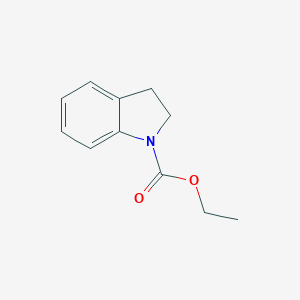
2,3-Dihydro-indole-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-indole-1-carboxylic acid ethyl ester, also known as 3-Ethoxycarbonyl-2,3-dihydro-1H-indole, is an organic compound that belongs to the class of indole derivatives. This compound has been widely studied due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2,3-Dihydro-indole-1-carboxylic acid ethyl ester is not fully understood. However, it has been shown to modulate several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2,3-Dihydro-indole-1-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2,3-Dihydro-indole-1-carboxylic acid ethyl ester in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Another advantage is its versatility, as it can be used in various assays, such as cell viability assays, ELISAs, and Western blots. However, one limitation is its solubility, as it is poorly soluble in water and requires the use of organic solvents.
未来方向
There are several future directions for the study of 2,3-Dihydro-indole-1-carboxylic acid ethyl ester. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential use in combination with other drugs or therapies. In addition, further studies are needed to elucidate its mechanism of action and to identify its target molecules. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2,3-Dihydro-indole-1-carboxylic acid ethyl ester is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to develop it into a safe and effective drug.
合成方法
The synthesis of 2,3-Dihydro-indole-1-carboxylic acid ethyl ester can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with tryptamine or its derivatives. Another method involves the reaction of indole-3-carboxaldehyde with ethyl acetate in the presence of a base. The yield of this reaction is relatively low, but it is a simple and efficient method.
科学研究应用
2,3-Dihydro-indole-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
属性
CAS 编号 |
61589-17-1 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
InChI 键 |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
规范 SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
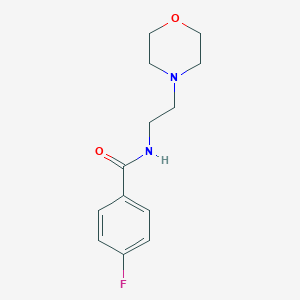
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
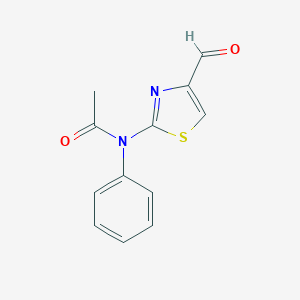
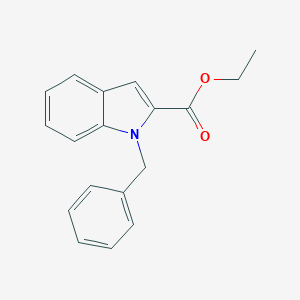
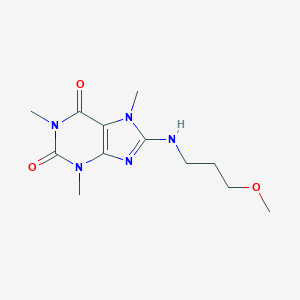
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
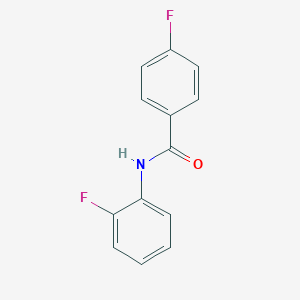
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
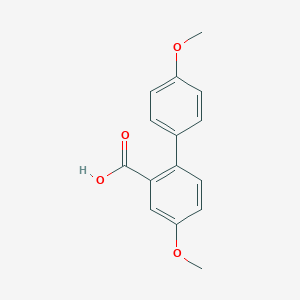
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)